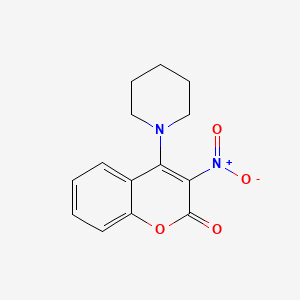

Coumarin, 3-nitro-4-piperidino-

Description

Significance of the Coumarin (B35378) Scaffold as a Privileged Structure in Medicinal Chemistry Research

The coumarin scaffold, a benzopyrone structure, is widely recognized as a "privileged structure" in medicinal chemistry. Current time information in Lawrence County, US.nih.gov This designation is attributed to its ability to bind to a diverse range of biological targets, thereby exhibiting a wide spectrum of pharmacological activities. nih.govchem960.com Found in numerous natural products, coumarins have been a source of inspiration for the synthesis of a vast array of derivatives. Current time information in Lawrence County, US.chem960.com The versatility of the coumarin core allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties. Current time information in Lawrence County, US.researchgate.net

The planar and lipophilic nature of the 2H-chromen-2-one ring system facilitates interactions with biological macromolecules, often through π–π stacking and hydrophobic interactions. Current time information in Lawrence County, US. This inherent characteristic, combined with the potential for introducing various substituents, has led to the development of coumarin derivatives with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. nih.govrsc.org The structural diversity and proven biological relevance of coumarins have solidified their important position in both natural product chemistry and synthetic organic chemistry. chem960.com

Research Context of 3-Nitro-4-Piperidino-Coumarin within Functionalized Coumarin Chemistry

The specific compound, 3-nitro-4-piperidino-coumarin, represents a targeted modification of the basic coumarin structure, introducing a nitro group at the 3-position and a piperidino group at the 4-position. This particular arrangement of substituents places it within the class of 4-amino-3-nitrocoumarins. The synthesis of such compounds is a subject of ongoing research, with a common strategy involving the nucleophilic substitution of 4-chloro-3-nitrocoumarin (B1585357) with various amines. researchgate.netresearchgate.netasianpubs.org The presence of the electron-withdrawing nitro group at the 3-position facilitates this substitution at the 4-position. asianpubs.org

Research into 4-amino-3-nitrocoumarins has been driven by the quest for new therapeutic agents. For instance, various derivatives of 4-amino-3-nitrocoumarin have been synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal strains. researchgate.netresearchgate.net Studies have shown that the nature of the amino substituent at the 4-position can significantly influence the biological activity of the compound. nih.govresearchgate.net The investigation of 3-nitro-4-piperidino-coumarin is, therefore, a logical extension of this research, aiming to explore how the specific cyclic amine, piperidine (B6355638), at the 4-position modulates the properties and potential applications of the 3-nitrocoumarin (B1224882) scaffold.

Below are some of the key chemical properties of 3-nitro-4-piperidino-coumarin:

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O₄ |

| Molecular Weight | 274.27 g/mol |

| Boiling Point | 415.1°C at 760 mmHg |

| Flash Point | 204.8°C |

| Density | 1.38 g/cm³ |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

Properties

CAS No. |

38464-22-1 |

|---|---|

Molecular Formula |

C14H14N2O4 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

3-nitro-4-piperidin-1-ylchromen-2-one |

InChI |

InChI=1S/C14H14N2O4/c17-14-13(16(18)19)12(15-8-4-1-5-9-15)10-6-2-3-7-11(10)20-14/h2-3,6-7H,1,4-5,8-9H2 |

InChI Key |

DMELURZBMAWHKC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Coumarin, 3 Nitro 4 Piperidino and Analogues

Established Synthetic Routes for Coumarin (B35378) Core Derivatization

The synthesis of the coumarin nucleus can be accomplished through several well-known condensation reactions. These methods provide access to a wide array of substituted coumarins, which can then be further functionalized.

Knoevenagel Condensation and its Variants in 3-Substituted Coumarin Synthesis

The Knoevenagel condensation is a cornerstone in the synthesis of 3-substituted coumarins. tandfonline.comresearchgate.net This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonate ester, in the presence of a basic catalyst. researchgate.netsapub.org The reaction proceeds through an initial aldol-type addition followed by an intramolecular cyclization and dehydration to form the coumarin ring. clockss.org

Various catalysts and reaction conditions have been explored to improve the efficiency and scope of the Knoevenagel condensation. For instance, the use of silica (B1680970) gel or basic alumina (B75360) under solvent-free microwave irradiation has been shown to be an effective and environmentally friendly approach. slideshare.net L-proline has also been employed as a mild and efficient organocatalyst for the synthesis of coumarin-3-carboxylic esters. researchgate.net Furthermore, conducting the reaction in water has been demonstrated to be a simple and efficient one-pot procedure for preparing 3-substituted coumarins. clockss.org

Baylis-Hillman and Intramolecular Baylis-Hillman Reactions for Coumarin Scaffold Construction

The Baylis-Hillman reaction offers a versatile route to functionalized coumarins. tandfonline.comresearchgate.net This reaction involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine, typically 1,4-diazabicyclo[2.2.2]octane (DABCO). tandfonline.comcore.ac.uk In the context of coumarin synthesis, a salicylaldehyde derivative can be reacted with an activated alkene like methyl acrylate (B77674). tandfonline.comtandfonline.com The resulting Baylis-Hillman adduct can then undergo cyclization to form the coumarin ring. researchgate.net

A significant advancement is the intramolecular Baylis-Hillman reaction, where the acrylate ester of salicylaldehyde cyclizes in the presence of DABCO to directly afford a coumarin derivative. tandfonline.com This approach has been shown to be a general route for the synthesis of various coumarins. core.ac.uk To prevent competitive cyclization to chromene derivatives, the α,β-unsaturated ester intermediates can be trapped by the conjugate addition of amines like benzylamine (B48309) or piperidine (B6355638). tandfonline.com

Multicomponent Reaction Strategies for Functionalized Coumarins

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex and highly functionalized coumarins in a single step, aligning with the principles of green chemistry. sscdt.org These reactions combine three or more starting materials in a one-pot process, offering high atom economy and operational simplicity. nih.govacs.org

Several MCRs have been developed for the synthesis of coumarin derivatives. For example, the microwave-assisted reaction of 4-hydroxycoumarin (B602359), aldehydes, and aromatic amines in water, catalyzed by bismuth triflate, provides facile access to coumarin-fused dihydroquinolines. rsc.org Another example is the ZrO2 nanoparticle-catalyzed one-pot synthesis of pyrano[2,3-c]pyrazole and benzylpyrazolyl coumarin derivatives at room temperature. rsc.org These MCRs often proceed with high yields and selectivity, providing a diverse range of coumarin-based heterocyclic systems. nih.govacs.orgrsc.orgrsc.org

Stereoselective Synthesis of 3-Nitro-3,4-Dihydrocoumarins as Precursors

Chiral 3,4-dihydrocoumarins are important structural motifs found in many natural products and biologically active molecules. benthamdirect.comresearchgate.net The stereoselective synthesis of these compounds has garnered significant attention. benthamdirect.com A key approach involves the use of 3-nitro-3,4-dihydrocoumarins as valuable precursors. rsc.orgrsc.orgnih.gov

An enantioselective formal [2+4] annulation reaction between 3-nitro-3,4-dihydrocoumarins and ortho-quinone methides, catalyzed by a bifunctional squaramide, has been developed. rsc.orgnih.gov This method allows for the highly stereocontrolled synthesis of novel chiral masked quaternary α-amino acid derivatives possessing a 3,4-dihydrocoumarin scaffold. rsc.orgnih.gov The resulting products can be further transformed into biologically important molecules without significant loss of stereochemical integrity. rsc.org

Introduction of Nitro and Piperidino Moieties: Positional Specificity and Reaction Mechanisms

Once the coumarin core is synthesized, the introduction of specific functional groups, such as nitro and piperidino moieties, is crucial for tailoring the compound's properties.

Nitration Strategies for Coumarin Nuclei

The nitration of the coumarin ring is a key step in the synthesis of nitro-coumarin derivatives. The position of nitration is highly dependent on the reaction conditions and the substituents already present on the coumarin ring. chemmethod.com

A common method for nitration involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid. chemmethod.comscispace.com The temperature of this reaction is a critical factor in directing the position of the nitro group. For example, in the nitration of 4,7-dimethylcoumarin (B83668), stirring the reaction mixture at room temperature can favor the formation of the 6-nitro isomer, while keeping the temperature below 5°C can lead to a higher yield of the 8-nitro isomer. chemmethod.com

Alternative and milder nitration methods have also been developed. Calcium nitrate (B79036) tetrahydrate in acetic acid has been used for the nitration of coumarin derivatives, offering a more selective approach compared to traditional methods. scribd.com Another approach involves the use of nitric oxide in dichloromethane (B109758) or acetonitrile (B52724) for the mono- and regio-specific nitration of coumarins containing a hydroxyl group. researchgate.net A molecular electron density theory study has elucidated the mechanism of the electrophilic aromatic substitution (EAS) nitration of coumarin, confirming that the reaction proceeds via a two-step mechanism involving the formation of a tetrahedral cation intermediate. mdpi.com

The introduction of a piperidine moiety into a coumarin structure is a common strategy to enhance its biological activity. nih.govresearchgate.net Piperidine, a six-membered heterocyclic amine, can be introduced through various synthetic routes. nih.gov For instance, in the context of the Baylis-Hillman reaction, piperidine can be added via conjugate addition to the α,β-unsaturated ester intermediates, which can then be further elaborated to form 3-substituted coumarins. tandfonline.comcore.ac.uk The piperidine ring can also be part of a more complex substituent attached to the coumarin core, often linked via an alkyl chain. nih.govacs.org The specific synthetic route for introducing the piperidino group at the 4-position of a 3-nitrocoumarin (B1224882) would likely involve a nucleophilic aromatic substitution reaction on a suitable 4-substituted-3-nitrocoumarin precursor.

Amination Reactions for Piperidino Group Introduction

The introduction of an amino group, such as a piperidino substituent, at the 4-position of the coumarin ring is a key synthetic step. This is typically achieved through a nucleophilic substitution reaction. The most common precursor for this transformation is a coumarin bearing a suitable leaving group at the 4-position, most notably a halogen.

The synthesis of 4-aminocoumarin (B1268506) derivatives often starts from 4-chlorocoumarins. researchgate.net Specifically for the target compound, the logical starting material is 4-chloro-3-nitrocoumarin (B1585357). This precursor is highly reactive towards nucleophiles due to the electron-withdrawing nature of the nitro group at the adjacent C-3 position and the inherent reactivity of the C-4 position.

The reaction involves the direct amination of 4-chloro-3-nitrocoumarin with piperidine. In this process, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electron-deficient C-4 carbon of the coumarin ring and displacing the chloride ion. The reaction is typically carried out in a suitable solvent and may be facilitated by heat or the use of a base to neutralize the hydrogen chloride generated during the reaction. While specific literature for the synthesis of "Coumarin, 3-nitro-4-piperidino-" is not detailed, the synthesis of analogous 4-alkylamino and 4-arylaminocoumarins is well-documented, proceeding by reacting 4-chlorocoumarin with the corresponding amine under reflux conditions. sci-hub.se

The general reaction pathway is as follows:

Scheme 1: Synthesis of Coumarin, 3-nitro-4-piperidino-

4-Chloro-3-nitrocoumarin reacts with piperidine to yield Coumarin, 3-nitro-4-piperidino- and hydrochloric acid.

Detailed research on similar compounds has shown that these reactions can be performed under various conditions. For instance, the reaction of 4-chlorocoumarin-3-carbaldehyde with amino alcohols proceeds in anhydrous ethanol (B145695) at temperatures ranging from room temperature to reflux, yielding the corresponding N-substituted 4-aminocoumarins. sci-hub.se Another study reported the synthesis of 4-aminocoumarins by reacting 4-hydroxycoumarin with amines at high temperatures (160 °C). sci-hub.se

Below is a table summarizing typical conditions for the amination of 4-halocoumarins, which are applicable to the synthesis of the title compound.

Table 1: Representative Reaction Conditions for the Amination of 4-Substituted Coumarins

| Precursor | Amine | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorocoumarin | Various amines | - | Reflux | 45 min | 44-93 | sci-hub.se |

| 4-Chlorocoumarin-3-carbaldehyde | Amino alcohols | Anhydrous Ethanol | Room Temp. - Reflux | 15 min - 4 h | 33-53 | sci-hub.se |

Catalytic Approaches and Green Chemistry Protocols in Derivatization

Modern synthetic chemistry places a strong emphasis on the development of catalytic methods and adherence to green chemistry principles to improve efficiency, reduce waste, and minimize environmental impact. nih.gov

Catalytic Approaches: The synthesis of coumarin derivatives can be enhanced through various catalytic systems. While the direct amination of a highly activated substrate like 4-chloro-3-nitrocoumarin may proceed efficiently without a catalyst, related transformations benefit significantly from catalysis. For instance, palladium-catalyzed reactions have been employed for the synthesis of complex coumarin derivatives, such as the intramolecular hydroamination of 4-acetylenic 3-aminocoumarins to form fused pyrrolocoumarins. mdpi.com The use of catalytic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has also been reported in reactions involving coumarin derivatives. google.com In the context of introducing the piperidino group, a catalyst could potentially lower the reaction temperature and time, leading to a more energy-efficient process with fewer by-products.

Green Chemistry Protocols: The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov For the synthesis of "Coumarin, 3-nitro-4-piperidino-" and its analogues, several green approaches can be considered.

One key area is the use of alternative solvents. Instead of traditional volatile organic compounds (VOCs), greener solvents like water, ethanol, or deep eutectic solvents (DESs) can be employed. researchgate.net Deep eutectic solvents, such as those made from glucose and urea, have been successfully used as effective and environmentally safe reaction media for the synthesis of piperidin-4-one derivatives. asianpubs.org These solvents are often biodegradable, renewable, and easy to prepare. researchgate.net

Another green strategy is the use of metal-free reaction conditions. A metal-free, one-pot synthesis of 3-nitro-coumarins has been reported using tert-butyl nitrite (B80452) (TBN) as the sole reagent, which proceeds via a radical-triggered nitrative cyclization. rsc.org While this applies to the formation of the 3-nitrocoumarin core rather than the subsequent amination, it highlights a trend towards avoiding heavy metal catalysts.

Furthermore, optimizing reaction conditions to be more energy-efficient, for example by using microwave-mediated reactions, aligns with green chemistry principles. benthamdirect.com Such methods can dramatically reduce reaction times and improve yields.

Table 2: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Approach | Example/Application | Potential Advantage | Reference |

|---|---|---|---|

| Alternative Solvents | Deep Eutectic Solvent (glucose-urea) for piperidone synthesis | Biodegradable, renewable, inexpensive medium | researchgate.netasianpubs.org |

| Catalysis | Organocatalysis (e.g., bifunctional squaramide) | Avoids toxic heavy metals, high enantioselectivity | beilstein-journals.org |

| Energy Efficiency | Microwave-mediated reactions for coumarin synthesis | Reduced reaction times, often higher yields | benthamdirect.com |

By integrating these catalytic and green chemistry approaches, the synthesis of "Coumarin, 3-nitro-4-piperidino-" can be made more efficient, sustainable, and environmentally friendly.

Advanced Spectroscopic and Structural Characterization of Coumarin, 3 Nitro 4 Piperidino Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application to complex coumarin (B35378) derivatives is indispensable.

1D and 2D NMR Techniques for Complex Coumarin Structures

The comprehensive assignment of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for novel coumarin derivatives is routinely achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. scispace.comresearchgate.net Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are pivotal in this process. scispace.comresearchgate.net

For instance, in the analysis of a new coumarin derivative, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, 1D ¹H and ¹³C NMR provided initial data, while 2D techniques were crucial for definitive resonance assignments. ceon.rsresearchgate.net The ¹H-¹H COSY spectrum helps identify proton-proton coupling networks within the coumarin core and the substituent groups. ceon.rsresearchgate.net The NOESY experiment is particularly valuable as it reveals through-space correlations between protons, which can help determine the spatial orientation of different parts of the molecule, such as the relationship between the coumarin core and the piperidino or other amino substituents. scispace.comceon.rsresearchgate.net

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons. scispace.comresearchgate.net Furthermore, the HMBC experiment, which shows correlations between protons and carbons over two or three bonds, is instrumental in assigning quaternary carbons and piecing together the complete molecular framework. scispace.comresearchgate.net For example, the correlation between the amino proton and a carbon signal in the HMBC spectrum can definitively identify the carbon at position C-3. scispace.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 3-Nitrocoumarin (B1224882) Derivative

| Position | δH, m (J, Hz) | δC |

| 5 | 7.91 (dd, J=8.0, 1.6) | 125.0 |

| 6 | 7.23 (td, J=8.0, 1.6) | 120.0 |

| 7 | 7.51 (m) | 130.0 |

| 8 | 7.18 (dd, J=8.0, 1.6) | 118.0 |

| NH | 8.97 (s) | - |

| 3 | - | 116.6 |

| 4 | - | 155.0 |

| 4a | - | 151.4 |

| 8a | - | 157.9 |

| Data adapted from a study on a related 3-nitrocoumarin derivative. Chemical shifts are illustrative and can vary based on the full substitution pattern. |

Confirmation of Nitration Position via NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position of substituents on the coumarin ring system. In the synthesis of nitrocoumarin derivatives, the nitration position can be unequivocally determined through detailed NMR analysis. mdpi.com For example, the nitration of 4-hydroxycoumarin (B602359) can yield 4-hydroxy-3-nitrocoumarin. scispace.com The absence of a proton signal for H-3 and the characteristic shifts of the remaining aromatic protons in the ¹H NMR spectrum, along with the corresponding ¹³C signals, confirm the substitution at the C-3 position.

In cases where multiple isomers are possible, such as the nitration of 4,7-dimethylcoumarin (B83668) which can produce 3,6-dinitro and 6,8-dinitro isomers, ¹H and ¹³C NMR are essential for their differentiation. chemmethod.com The distinct patterns of aromatic proton signals and their couplings, as well as the chemical shifts of the carbon atoms, allow for the unambiguous assignment of each isomer. chemmethod.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of Coumarin, 3-nitro-4-piperidino- derivatives, the FT-IR spectrum provides clear evidence for the key structural components.

The presence of the nitro group (NO₂) is confirmed by strong absorption bands typically appearing in the regions of 1515-1526 cm⁻¹ and 1324-1335 cm⁻¹. scispace.comresearchgate.netresearchgate.net The carbonyl (C=O) group of the lactone ring in the coumarin structure exhibits a characteristic strong absorption band around 1715-1733 cm⁻¹. scispace.comresearchgate.net Aromatic C-H stretching vibrations are observed around 3067 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the region of 1607-1642 cm⁻¹. scispace.comresearchgate.net The presence of an N-H bond, in related amino derivatives, is indicated by a band around 3284 cm⁻¹. scispace.com

Table 2: Characteristic FT-IR Absorption Bands for a Substituted 3-Nitrocoumarin Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3284 |

| Aromatic C-H Stretch | ~3067 |

| Carbonyl (C=O) Stretch | ~1733 |

| C=C Stretch (Aromatic) | ~1642 |

| Asymmetric NO₂ Stretch | ~1526 |

| Symmetric NO₂ Stretch | ~1324 |

| Data compiled from studies on related 3-nitrocoumarin derivatives. |

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the parent molecule and its fragments. scispace.com

Under electron ionization (EI) conditions, coumarin derivatives typically show an abundant molecular ion peak. benthamopen.com The fragmentation of the coumarin nucleus often involves the loss of a CO molecule (28 Da) from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.com

For nitro-substituted coumarins, the fragmentation can be more complex. The presence of the nitro group can lead to characteristic losses of NO₂ (46 Da) or NO (30 Da). nih.gov In some cases, surprising fragmentation pathways have been observed, such as the formation of a benzoyl fragment, which is attributed to the influence of the nitro group. nih.gov The study of fragmentation pathways in cyclic nitro compounds has shown that the initial steps can involve the loss of the nitro group or other substituents. uri.edunih.gov

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is another powerful tool for studying the fragmentation of protonated coumarin molecules. nih.gov The collision-induced dissociation (CID) of protonated coumarin can lead to the elimination of CO and CO₂, followed by the formation of stable carbocations. nih.gov

Techniques for Investigating Compound Stability and Configurational Isomerism

The stability of coumarin derivatives can be investigated through various techniques. Theoretical calculations, such as Density Functional Theory (DFT), can be used to assess the relative stability of different isomers and conformers. researchgate.net Experimental techniques like UV-induced photochemistry studies in matrix isolation can provide insights into the photoreactions and stability of the coumarin ring system. nih.gov

Configurational isomerism, particularly concerning the spatial arrangement of substituents, can be effectively studied using NOESY NMR spectroscopy. scispace.comceon.rsresearchgate.net As previously mentioned, the observation of through-space correlations between protons on the coumarin core and those on the piperidino substituent can establish their relative orientation. ceon.rsresearchgate.net This is crucial for understanding the three-dimensional structure of these complex molecules.

Computational Chemistry and Molecular Modeling Investigations of Coumarin, 3 Nitro 4 Piperidino

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of coumarin (B35378) derivatives. researchgate.nettaylorfrancis.comrsc.orgresearchgate.netnih.gov This theoretical approach allows for the detailed analysis of molecular geometries, electronic orbital distributions, and reactivity, providing insights that are complementary to experimental data. nih.govnih.gov

Molecular Geometry Optimization and Conformation Analysis

For instance, in a study of coumestrol, a phytochemical with a coumarin-like structure, potential energy surface (PES) scans were used to identify the most stable conformer before further computational analysis. taylorfrancis.com The optimization of coumarin derivatives is typically performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for organic molecules. researchgate.net The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized.

DFT calculations are widely used to determine the HOMO and LUMO energies of coumarin derivatives. researchgate.netresearchgate.net For example, a study on 3-phenylcoumarin (B1362560) and 3-heteroarylcoumarin derivatives calculated their HOMO-LUMO energies to understand their optoelectronic properties. researchgate.net Similarly, the FMO analysis of other coumarin derivatives has been performed to correlate their electronic structure with their observed biological activities. researchgate.net

Table 1: Examples of Calculated HOMO-LUMO Energy Gaps for Coumarin Derivatives (Note: The following data is illustrative and compiled from various studies on different coumarin derivatives, not "Coumarin, 3-nitro-4-piperidino-")

| Coumarin Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Coumarin | - | - | - | researchgate.net |

| 3-Phenylcoumarin | - | - | - | researchgate.net |

| 6-Methoxy-4-(4-nitro-phenoxy methyl)-chromen-2-one (6MNPM) | - | - | - | researchgate.net |

| 1-(4-Nitro-phenoxy methyl)-benzo[f]-chromen-3-one (4NPMB) | - | - | - | researchgate.net |

No specific values were found in the provided search results to populate this table.

Molecular Electrostatic Potential (MEP) and Charge Density Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.netnih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For coumarin derivatives, MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.net For example, in a study of various substituted coumarins, MEP analysis helped to elucidate the reactive sites and potential interaction points with biological targets. nih.gov The distribution of electron density, which can be quantified through Mulliken atomic charges or Natural Bond Orbital (NBO) analysis, further complements the MEP by assigning partial charges to each atom in the molecule. researchgate.net

Thermodynamic Parameters and Reactivity Prediction

DFT calculations can also be used to predict various thermodynamic parameters of coumarin derivatives, such as enthalpy, entropy, Gibbs free energy, and heat capacity, at different temperatures. mdpi.comresearchgate.net These parameters are crucial for understanding the stability of the molecule and for predicting the spontaneity and direction of chemical reactions. The vibrational frequencies calculated using DFT can be used to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE). mdpi.com

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. nih.govmdpi.com These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher chemical potential indicates a greater tendency to donate electrons, while a higher electrophilicity index suggests a greater capacity to accept electrons. These parameters have been used to compare the reactivity of different coumarin derivatives and to correlate with their observed biological activities. nih.gov

Table 2: Global Reactivity Descriptors for Coumarin Derivatives (Note: The following data is illustrative and compiled from various studies on different coumarin derivatives, not "Coumarin, 3-nitro-4-piperidino-")

| Derivative | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Reference |

| 6-donor substituted coumarins | Direct relation with band gap | Inverse relation with band gap | Direct relation with band gap | nih.gov |

| 7-donor substituted coumarins | Direct relation with band gap | Inverse relation with band gap | Direct relation with band gap | nih.gov |

Elucidation of Reaction Mechanisms and Selectivity via Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a powerful theoretical framework for studying the mechanisms of chemical reactions. researchgate.net By analyzing the changes in electron density along a reaction pathway, MEDT can provide detailed insights into bond formation and breaking processes, as well as the factors that control reaction selectivity.

In the context of coumarin chemistry, MEDT has been used to elucidate the mechanism of reactions such as electrophilic aromatic substitution. For example, a study on the nitration of a coumarin derivative used MEDT to understand the regioselectivity of the reaction, explaining why the nitro group is introduced at a specific position on the coumarin ring. mdpi.com This type of analysis is crucial for designing synthetic routes to new coumarin derivatives and for understanding their reactivity in different chemical environments.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, a coumarin derivative) when it binds to a specific target protein. nih.govmdpi.comnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at the molecular level. nih.govbohrium.commdpi.com

The process involves placing the ligand in the binding site of the protein and calculating the binding affinity using a scoring function. The results of molecular docking can provide valuable information about the binding mode of the ligand, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. nih.gov

Numerous studies have employed molecular docking to investigate the interactions of coumarin derivatives with various biological targets, including enzymes and receptors. nih.govmdpi.comnih.gov For example, coumarin derivatives have been docked into the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease, to predict their inhibitory potential. nih.gov Similarly, docking studies have been used to rationalize the anti-inflammatory activity of coumarins by examining their interactions with cyclooxygenase (COX) enzymes. mdpi.com These simulations can guide the design of new coumarin derivatives with improved binding affinity and selectivity for a particular target. nih.gov

Prediction and Elucidation of Binding Modes and Molecular Recognition Mechanisms

Computational methods are pivotal in predicting how coumarin derivatives, such as Coumarin, 3-nitro-4-piperidino-, bind to biological macromolecules. Molecular docking, a key computational technique, is frequently employed to explore the binding modes of coumarin derivatives with various proteins. These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity and specificity of the compound.

For instance, molecular docking studies on other coumarin derivatives have revealed that their structural framework allows for ready interaction with a variety of enzymes and receptors through weak bond interactions. researchgate.net The binding constants (Kb) for the interaction of some coumarin derivatives with proteins like hen egg white lysozyme (B549824) (HEWL) have been determined to be in the range of 10^4 M-1, indicating a moderate binding affinity. nih.govresearchgate.net Thermodynamic parameters obtained from these studies, such as positive enthalpy (ΔH) and entropy (ΔS) changes, suggest that hydrophobic forces play a dominant role in the interaction process. nih.govresearchgate.net

Molecular dynamics (MD) simulations further refine the understanding of these interactions by providing a dynamic view of the conformational changes that occur upon binding. nih.gov These simulations can confirm the stability of the ligand-protein complex and highlight key amino acid residues that are crucial for binding. nih.govresearchgate.net Such detailed molecular recognition information is vital for the structure-based design of more potent and selective coumarin-based therapeutic agents.

Computational Prediction of Interactions with Enzymes and Receptors

The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.netmdpi.com Computational studies have been instrumental in predicting the interactions of coumarin derivatives with various enzymes and receptors, thereby guiding the synthesis and evaluation of new compounds.

For example, coumarin derivatives have been investigated as inhibitors of enzymes like monoamine oxidases (MAO-A and MAO-B). mdpi.com Docking and QSAR models have been used to design potent and selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. mdpi.com Similarly, the interaction of coumarin derivatives with Mcl-1, an anti-apoptotic protein, has been explored using molecular docking to understand the structure-activity relationship and design potent inhibitors for cancer treatment. nih.gov

Furthermore, the piperazine (B1678402) moiety, present in Coumarin, 3-nitro-4-piperidino-, is known to be important for central nervous system (CNS) activity, particularly for serotonergic and dopaminergic receptors. nih.gov Computational methods, such as the calculation of the topological polar surface area (TPSA), can predict the ability of these compounds to penetrate the blood-brain barrier. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Statistical Analyses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in the study of coumarin derivatives to predict the activity of new compounds and to understand the structural features that are important for their biological effects. nih.govnih.govresearchgate.net

QSAR models are typically developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to correlate these descriptors with the observed biological activity. nih.gov

Principal Component Analysis (PCA) in Coumarin Derivative Studies

Principal Component Analysis (PCA) is a statistical method used to reduce the dimensionality of a dataset while retaining most of the original information. mdpi.com In the context of QSAR studies of coumarin derivatives, PCA is often used to analyze the molecular descriptors and to identify the most important ones that contribute to the variation in biological activity. researchgate.netmdpi.com

By plotting the principal components, it is possible to visualize the relationships between the compounds and to identify clusters of compounds with similar properties. mdpi.com This information can be valuable for selecting a diverse set of compounds for further testing and for understanding the chemical space occupied by the coumarin derivatives. researchgate.net

Partial Least Squares (PLS) Regression for Activity Prediction

Partial Least Squares (PLS) regression is a statistical method that is well-suited for analyzing data with many, noisy, and collinear variables, which is often the case in QSAR studies. researchgate.net PLS regression is used to build a predictive model that relates the molecular descriptors (X-variables) to the biological activity (Y-variable). researchgate.net

This method is particularly useful when the number of descriptors is larger than the number of compounds. researchgate.net PLS models have been successfully applied to predict the antioxidant activity of coumarin derivatives, among other biological activities. nih.gov The resulting models can be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. researchgate.net

Structure Activity Relationship Sar Studies of Coumarin, 3 Nitro 4 Piperidino and Analogues

Impact of the Nitro Group on Electronic Properties and Biological Interaction Profiles

The introduction of a nitro (NO₂) group, a strong electron-withdrawing group, at the C-3 position of the coumarin (B35378) scaffold significantly alters the electronic properties of the molecule. mdpi.comnih.gov This modification can have a profound impact on the compound's biological interaction profile. The presence of electron-withdrawing groups on the coumarin skeleton has been shown to contribute positively to antifungal activity. For instance, the nitration of certain inactive coumarin derivatives led to compounds with notable antifungal efficacy. mdpi.com

The electronic effects of substituents like the nitro group influence the stability, reactivity, and various pharmacological properties of coumarin derivatives, including their bioavailability and potential as enzyme inhibitors. nih.gov Specifically, 3-nitrocoumarins have been identified as versatile compounds in organic synthesis, allowing for the creation of a diverse range of coumarin derivatives. nih.gov They have been described as potent and selective inhibitors of Phospholipase C-γ (PLC-γ). glpbio.comnih.gov The reactivity of the 3-nitrocoumarin (B1224882) system also allows for further chemical modifications, such as its use as a dienophile in Diels-Alder reactions to create more complex chemical structures. sigmaaldrich.com

Furthermore, in the context of antibacterial agents, the substitution pattern of nitro groups on a 3-arylcoumarin scaffold was found to be a key determinant of activity against Staphylococcus aureus. nih.govresearchgate.netsigmaaldrich.cn While these studies focus on 3-arylcoumarins, they underscore the principle that the position and electronic nature of the nitro group are critical for biological function. The reduction of a 3-nitro group to a 3-amino group also represents a significant chemical transformation, leading to compounds with different biological profiles, such as 3,4-diaminocoumarin, which serves as an intermediate for further chemical synthesis. sci-hub.se

Role of the Piperidino/Piperazine (B1678402) Moiety in Molecular Recognition and Functional Modulation

The inclusion of a piperidino or piperazine moiety, particularly at the C-4 position of the coumarin ring, is a common strategy in medicinal chemistry to enhance biological activity. nih.govmdpi.com These nitrogen-containing heterocyclic rings can play a crucial role in molecular recognition and functional modulation, often improving the bioavailability and solubility of the parent compound. mdpi.com

The N-arylpiperazine moiety, in particular, is a significant pharmacophore for compounds targeting the central nervous system (CNS), showing activity at serotonergic and dopaminergic receptors. nih.govresearchgate.net The combination of a coumarin scaffold with a piperazine moiety has yielded derivatives with a broad spectrum of biological activities, including antimicrobial, BACE-1 inhibitory, and antiproliferative effects against various tumor cell lines. nih.govmdpi.com

Substituents on the piperidino or piperazine ring can fine-tune the biological activity and interaction specificity of the coumarin derivative. For example, in a series of coumarin-piperazine derivatives, the type of substituent on the N-4 position of the piperazine ring was found to be the primary determinant of affinity for certain receptors. The activity profile was observed in the following order: o-methoxyphenyl group > phenyl group > pyrimidine (B1678525) group > pyridine (B92270) group. scienceopen.comnih.gov

The introduction of fluoro- or methoxy-substituents into the phenyl ring attached to the piperazine can significantly alter activity. nih.gov In some cases, these substitutions led to an increase in antibacterial activity against E. coli, while in other contexts, they resulted in a reduction of affinity for CNS receptors. scienceopen.comnih.gov This highlights the context-dependent nature of substituent effects. For instance, compounds with a phenylpiperazine system have demonstrated significant acetylcholinesterase (AChE) activity, with a 4-fluorophenyl substituent being a key feature of a potent inhibitor. scienceopen.com

| Coumarin Scaffold | Substituent on Piperazine/Piperidino | Observed Biological Effect | Reference |

|---|---|---|---|

| 7-propoxy-4-methylcoumarin | 4-(o-methoxyphenyl)piperazine | Highest affinity for α1A and D2 receptors. | scienceopen.comnih.gov |

| 7-propoxy-4-methylcoumarin | 4-phenylpiperazine | Moderate receptor affinity. | scienceopen.comnih.gov |

| 7-propoxy-4-methylcoumarin | 4-pyrimidinylpiperazine | Lower receptor affinity compared to phenyl-substituted analogues. | scienceopen.comnih.gov |

| 4-hydroxycoumarin (B602359) | Piperazine with fluoro or chloro substituents on phenyl ring | Good activity against P. aeruginosa. | scienceopen.comnih.gov |

| Coumarin | N-(1-benzylpiperidin-4-yl)acetamide | Good acetylcholinesterase (AChE) inhibitory activity. | scienceopen.com |

When a piperazine moiety is connected to the coumarin scaffold via an alkyl linker, the length of this chain is a critical parameter for optimizing biological activity. nih.govrsc.org Studies on coumarin-piperazine derivatives have shown that the linker length significantly influences the affinity for biological targets. nih.gov

For a series of derivatives designed to target CNS receptors, the effect of varying the alkyl linker from three to five carbon atoms was investigated. The results indicated that compounds with a four-carbon linker (butoxy) exhibited the highest affinity. nih.gov This suggests that a specific spatial distance between the coumarin core and the piperazine moiety is optimal for productive interaction with the receptor binding site. The choice of linker is pivotal for establishing the correct geometry of the molecule within the binding pocket, thereby affecting the efficacy of the compound. nih.gov

One of the most promising compounds identified from these studies, which could form the basis for a new class of drugs for schizophrenia, was 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-4-methylcoumarin. nih.gov This highlights the synergistic effect of an optimal linker length combined with favorable substituents on both the coumarin and piperazine rings.

Significance of Substitution Patterns at Positions C-3 and C-4 on the Coumarin Scaffold

The substitution pattern at the C-3 and C-4 positions of the coumarin ring is paramount in defining the biological and pharmacological properties of the resulting derivatives. mdpi.comresearchgate.net These positions are frequently targeted for chemical modification to develop novel therapeutic agents. researchgate.netnih.gov

Substituents at the C-3 and C-4 positions can range from simple aliphatic chains to complex aromatic and heterocyclic systems. mdpi.com The presence of a hydroxyl group at C-4, as seen in 4-hydroxycoumarin derivatives, is a key feature for anticoagulant activity. researchgate.net The introduction of an aryl group at the C-3 position of 4-hydroxycoumarin has been shown to be crucial for enhancing antioxidant activity, with electron-donating groups on the aryl ring further improving this property. researchgate.net

In the case of 3-nitro-4-substituted coumarins, the combination of the electron-withdrawing nitro group at C-3 and an amino-containing moiety like piperidine (B6355638) at C-4 creates a unique electronic and structural profile. The enamine-like character of the C-3/C-4 double bond in 4-aminocoumarins enhances their chemical reactivity, making them valuable synthetic intermediates. sci-hub.se Studies on 4-(alkylamino)-3-nitrocoumarins have demonstrated potent and selective antimicrobial activity, particularly against gastrointestinal pathogens. researchgate.net The combination of substituents at C-3 and C-4 in some derivatives is preferred when it leads to the formation of a new 5-membered ring fused to the coumarin scaffold. nih.gov

Correlation between Specific Structural Features and Observed Biological Interaction Profiles

A clear correlation exists between specific structural features of coumarin derivatives and their biological activities. The nature and position of substituents on the coumarin scaffold dictate the type and potency of their pharmacological effects. mdpi.comnih.gov

For instance, in the realm of antibacterial agents, a study on amino/nitro-substituted 3-arylcoumarins revealed that the substitution pattern is a critical determinant of activity against S. aureus. nih.govresearchgate.net The presence of a nitro group, an electron-withdrawing feature, has been linked to enhanced antifungal properties. mdpi.com

In derivatives targeting CNS receptors, a multi-feature approach is often necessary for high affinity. For example, high affinity for D2, 5-HT1A, and 5-HT2A receptors was achieved with a combination of a methyl group at C-4 of the coumarin ring, an o-methoxyphenyl group on the piperazine ring, and an optimal length alkyl linker connecting the two moieties. nih.gov The substitution at C-4 of the coumarin ring was found to particularly affect the affinity for the serotonin (B10506) receptor. scienceopen.comnih.gov The table below summarizes some of these correlations.

| Structural Feature | Position | Associated Biological Activity | Reference |

|---|---|---|---|

| Nitro group | C-3 | Antibacterial, Antifungal, PLC-γ inhibition | mdpi.comglpbio.comnih.gov |

| Piperidino/Piperazine moiety | C-4 | CNS receptor modulation, Antimicrobial, Antiproliferative | nih.govresearchgate.net |

| Methyl group | C-4 | Preferred for high affinity to D2, 5-HT1A, and 5-HT2A receptors. | nih.gov |

| Butoxy linker | Connecting coumarin and piperazine | Optimal length for high receptor affinity. | nih.gov |

| o-Methoxyphenyl on piperazine | - | High affinity for D2 and α1A receptors. | scienceopen.comnih.gov |

Strategic Modifications and Optimization of the Coumarin Scaffold for Enhanced Molecular Recognition

The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its versatility and the wide range of biological activities its derivatives possess. nih.gov Strategic modifications and optimization of this scaffold are key to enhancing molecular recognition and developing potent and selective therapeutic agents. researchgate.net

One common strategy is molecular hybridization, where the coumarin scaffold is combined with other pharmacologically active moieties to create a single molecule with potentially synergistic or multi-target effects. mdpi.comresearchgate.net The conjugation of coumarin with piperazine is a prime example of this approach, leading to compounds with diverse CNS and antimicrobial activities. nih.govmdpi.com

Optimization often involves a systematic exploration of substituents at various positions of the coumarin ring. For instance, bulky substitutions at the C-3 and C-8 positions have been suggested to be favorable for acetylcholinesterase inhibitory activity. nih.gov The introduction of halogens, such as chlorine or bromine, at position C-6 is a known strategy to increase the anti-inflammatory activity of coumarin derivatives. mdpi.com Furthermore, the synthesis of fused heterocyclic systems, such as pyrrolocoumarins, represents another avenue for creating structurally novel and biologically active compounds. mdpi.com These modifications aim to improve the binding affinity and selectivity of the molecule for its biological target, thereby enhancing its therapeutic potential.

Mechanistic Investigations of Coumarin, 3 Nitro 4 Piperidino Derivative Interactions at the Molecular and Cellular Level in Vitro

Studies on Enzyme Inhibition Mechanisms and Pathways

The coumarin (B35378) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide array of enzymes. The specific substitutions on "Coumarin, 3-nitro-4-piperidino-" are expected to modulate this inherent activity, influencing its potency and selectivity.

Lactone Ring Opening and Proposed Bioactivation Mechanisms of Coumarins

A key mechanistic feature of many coumarins is their function as prodrugs that undergo bioactivation within or near their biological target. This process is often initiated by the enzymatic hydrolysis of the endocyclic ester (lactone) ring. nih.gov Enzymes with esterase capabilities can catalyze this ring-opening, transforming the coumarin into a more flexible 2-hydroxy-cinnamic acid derivative. unifi.itacs.org This newly formed carboxylic acid and the adjacent hydroxyl group can then engage in different, often more potent, interactions with the target protein that were not possible for the parent lactone. nih.gov

This "suicide inhibitor" or "prodrug inhibitor" model has been confirmed through kinetic and X-ray crystallographic studies for coumarin-based inhibitors of several enzymes, including carbonic anhydrase. nih.gov The hydrolysis reveals the true active metabolite, which then binds to the enzyme. nih.gov For "Coumarin, 3-nitro-4-piperidino-", it is hypothesized that this bioactivation pathway would be a primary mechanism of action against susceptible enzymes, yielding a cis/trans mixture of 2-hydroxy-3-nitro-4-piperidino-cinnamic acid as the active inhibitory species.

Investigations into Carbonic Anhydrase and Serine Protease Acylation Hypotheses

Carbonic Anhydrase (CA) Inhibition:

Coumarins are a well-established class of carbonic anhydrase inhibitors (CAIs) with a unique, non-classical mechanism. nih.gov Unlike sulfonamides that coordinate directly to the catalytic zinc ion, coumarins act as prodrug inhibitors. The CA enzyme itself, possessing esterase activity, hydrolyzes the coumarin's lactone ring. The resulting 2-hydroxy-cinnamic acid then binds at the entrance of the active site, occluding the substrate's access. nih.govunifi.itacs.org This mechanism confers a high degree of isoform selectivity, as the amino acid residues at the active site entrance vary significantly among the different CA isoforms. nih.gov

Studies on various substituted coumarins have shown potent and selective inhibition of tumor-associated isoforms like hCA IX and hCA XII. mdpi.comtandfonline.com The inhibitory profile is highly dependent on the substitution pattern. While direct data for "Coumarin, 3-nitro-4-piperidino-" is unavailable, related 4-substituted coumarins have been investigated.

| Coumarin Derivative | Target Isoform | Inhibition Constant (KI) |

|---|---|---|

| Sulfocoumarin-based inhibitor 17 | hCA XII | 2.8 nM |

| Coumarin derivative 13 | hCA IX | 21.2 nM |

| Unsubstituted phenyl-bearing coumarin 10a | hCA IX | 0.48 µM |

| Unsubstituted phenyl-bearing coumarin 10a | hCA XII | 0.44 µM |

The 3-nitro and 4-piperidino groups would be expected to influence both the rate of enzymatic hydrolysis and the binding affinity of the resulting cinnamic acid derivative, thereby determining its specific inhibitory profile against various CA isoforms.

Serine Protease Acylation:

Coumarins and their structural isomers, isocoumarins, are known mechanism-based inhibitors of serine proteases, a class of enzymes crucial in processes like coagulation, inflammation, and digestion. researchgate.net These inhibitors typically function by acylating the catalytic serine residue in the enzyme's active site. nih.govresearchgate.net The coumarin acts as a substrate mimic; the active site serine attacks the lactone carbonyl, leading to ring-opening and the formation of a stable acyl-enzyme intermediate. This covalent modification inactivates the enzyme. nih.govresearchgate.net

Substituents on the coumarin ring play a critical role in determining potency and selectivity. For example, 3,4-dichloroisocoumarin is a potent, general serine protease inhibitor, while other derivatives show selectivity for specific proteases like human leukocyte elastase (HLE), thrombin, or complement proteases. researchgate.netnih.govnih.gov The electron-withdrawing nature of the 3-nitro group in "Coumarin, 3-nitro-4-piperidino-" would likely make the lactone carbonyl more electrophilic and thus more susceptible to nucleophilic attack by the active site serine, potentially enhancing its inhibitory activity. The basic piperidino group at the 4-position could further influence interactions within the enzyme's substrate-binding pockets.

Receptor Binding and Modulation Studies

The incorporation of a piperidine (B6355638) or piperazine (B1678402) moiety into a coumarin scaffold is a common strategy for targeting central nervous system (CNS) receptors. nih.govresearchgate.net Numerous coumarin-piperazine/piperidine derivatives have been synthesized and evaluated for their affinity to serotonin (B10506) (5-HT) and dopamine (D) receptors, which are implicated in various psychiatric disorders. nih.govnih.gov

The N-arylpiperazine moiety, in particular, is a well-known pharmacophore for high-affinity binding to these receptors. nih.govresearchgate.net Studies show that the nature of the coumarin core, the length of the alkyl linker between the coumarin and the piperazine/piperidine ring, and substituents on both rings significantly affect binding affinity and selectivity. nih.govresearchgate.net For instance, certain 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins exhibit nanomolar affinity for 5-HT1A and D2 receptors. nih.gov

| Coumarin-Piperazine Derivative | 5-HT1A Receptor Ki (nM) | D2A Receptor Ki (nM) |

|---|---|---|

| 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarin | 5.54 ± 0.02 | 3.7 ± 2.6 |

| 3-Methyl-7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarin | 0.79 ± 0.08 | 10.8 ± 2.2 |

| 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-2,3-dihydrocyclo-penta[c]coumarin | 0.2 ± 0.01 | 5.6 ± 0.6 |

Based on these findings, "Coumarin, 3-nitro-4-piperidino-" is a strong candidate for receptor modulation. The piperidino group at the 4-position provides the necessary basic nitrogen for receptor interaction. Its affinity and functional activity would be modulated by the electronic properties of the 3-nitrocoumarin (B1224882) core. Radioligand binding assays using membrane preparations expressing specific receptor subtypes would be the standard in vitro method to determine its binding profile. nih.govmdpi.com

Assessment of Cellular Interactions and Responses (In Vitro)

The ultimate biological effect of a compound is determined by its interactions within a cellular context. In vitro studies using cultured human cell lines are essential for elucidating the cellular responses to novel chemical entities.

General Cellular Response Studies of Coumarin Derivatives

Coumarin derivatives, including those with nitro substitutions, have demonstrated significant anti-proliferative and cytotoxic effects against various human cancer cell lines. nih.govmaynoothuniversity.iemdpi.com For example, a series of 4-arylamino-3-nitrocoumarin analogues were tested on the human cervix carcinoma cell line KB-3-1, with some derivatives showing IC50 values in the low micromolar range. mdpi.com Similarly, 7,8-dihydroxy-3-(4-nitrophenyl)-coumarin was found to block liver cancer (HepG2) cells in the S phase of the cell cycle, leading to cell death. nih.gov

The mechanism of cytotoxicity often involves the induction of apoptosis (programmed cell death). maynoothuniversity.ie Studies on a silver(I) complex of 4-hydroxy-3-nitro-coumarin showed it to be a potent anti-proliferative agent that induced apoptosis, as evidenced by cytological changes, DNA fragmentation, and the activation of caspases. maynoothuniversity.ie It is plausible that "Coumarin, 3-nitro-4-piperidino-" would elicit similar responses, with its specific potency and cellular effects being dependent on the cell line and the compound's ability to engage intracellular targets.

Investigations into DNA Interactions and Protection Mechanisms

The planar aromatic structure of the coumarin ring allows it to interact with DNA, a major target for many therapeutic agents. nih.gov One of the primary mechanisms for coumarin-based antibiotics is the inhibition of DNA gyrase, a bacterial type II topoisomerase essential for DNA supercoiling and replication. nih.govmerckmillipore.com These drugs typically bind to the B subunit of the enzyme, inhibiting its ATPase activity. nih.gov

In addition to enzyme-mediated DNA effects, some coumarin derivatives can interact directly with the DNA helix. Biophysical studies on piperidine-substituted coumarins have suggested an intercalative binding mode, where the coumarin moiety inserts itself between the base pairs of the DNA double helix. Furthermore, related 4-arylamino-3-nitrocoumarin compounds have been found to target the DNA-Topoisomerase I complex, blocking DNA replication and leading to cell death. mdpi.com The generation of nitro radical anions from 4-acyloxy-3-nitrocoumarins has also been proposed as a mechanism for inducing oxidative stress, which can lead to DNA damage. These varied precedents suggest that "Coumarin, 3-nitro-4-piperidino-" could potentially interact with DNA through one or more of these mechanisms: inhibiting essential enzymes like topoisomerases or binding directly to the DNA structure.

Identification of Specific Biological Targets for Coumarin Derivatives

Research into the biological activities of coumarin derivatives has identified several key molecular targets. While specific mechanistic investigations on Coumarin, 3-nitro-4-piperidino- are not extensively detailed in the available literature, the broader class of coumarin compounds has been shown to interact with various enzymes crucial to pathological processes. These interactions provide a framework for understanding the potential therapeutic applications of this class of molecules. The following sections detail the interactions of coumarin derivatives with specific viral and metabolic enzymes.

Inhibition of Viral Enzymes (e.g., Reverse Transcriptase-Associated RNase H)

The ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) is an essential function for viral replication, responsible for degrading the RNA strand of RNA:DNA hybrids during the reverse transcription process. nih.govnih.gov This makes it a critical, yet unexploited, target for antiretroviral therapy. nih.govnih.gov Coumarin derivatives have emerged as a promising scaffold for the development of inhibitors targeting this enzymatic activity.

High-throughput screening has identified dihydroxycoumarin compounds as specific inhibitors of RT-associated RNase H with low micromolar potency in vitro. nih.gov For instance, the compound (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid was found to inhibit the RNase H activity of the p66/p51 reverse transcriptase heterodimer without significantly affecting the RT's DNA polymerase activity. nih.gov Structural studies have revealed that these inhibitors bind to the RNase H active site, chelating the two magnesium ions that are essential for the catalytic mechanism. nih.govmdpi.com This binding prevents the enzyme from properly interacting with and cleaving the RNA substrate. nih.gov

Molecular docking and structural modification studies on various coumarin derivatives have been conducted to optimize their inhibitory potency. researchgate.netresearchgate.net These studies aim to enhance the interactions between the coumarin scaffold and the amino acid residues within the RNase H binding pocket, thereby improving the efficacy of the inhibition. nih.govresearchgate.net The development of these compounds represents a key strategy in the search for new anti-HIV drugs that target a different mechanism from currently approved therapies. nih.gov

| Compound Class/Example | Target Enzyme | IC₅₀ (µM) | Assay Conditions |

| Dihydroxycoumarin (F3284-8495) | HIV-1 RT RNase H | 4.8 | pH 7.4, 1 mM Mg²⁺ |

| Dihydroxycoumarin (F3284-8495) | HIV-1 RT RNase H | 1.1 | pH 8.0, 10 mM Mg²⁺ |

| Coumarin Derivative (8a) | HIV-1 RT RNase H | 12.3 | Enzymatic Assay |

This table presents inhibitory activities of example coumarin derivatives against HIV-1 RT RNase H under different assay conditions. nih.govresearchgate.net

Inhibition of Glycosidases (e.g., Alpha-Glucosidase and Alpha-Amylase)

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate metabolism. researchgate.net They are responsible for breaking down complex carbohydrates into monosaccharides, which are then absorbed into the bloodstream. youtube.com Inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes. nih.govnih.gov The coumarin scaffold has been identified as a promising framework for developing potent inhibitors of these glycosidases. nih.govnih.gov

Numerous studies have synthesized and evaluated a wide range of coumarin derivatives for their inhibitory activity against α-glucosidase and α-amylase. nih.govadelphi.eduresearchgate.net For example, certain coumarin-chalcone derivatives have demonstrated significant inhibitory activity against α-glucosidase. researchgate.net Similarly, coumarin hydrazone derivatives have shown notable inhibition against α-amylase. adelphi.eduresearchgate.net The structure-activity relationship studies suggest that the type and position of substituents on the coumarin ring are crucial for the inhibitory potency.

The mechanism of inhibition can vary, with some coumarin derivatives acting as competitive inhibitors and others as noncompetitive or mixed-type inhibitors. researchgate.netnih.gov These findings highlight the potential of coumarin-based compounds as leads for the development of new agents to help control blood glucose levels. adelphi.edumdpi.com

| Compound/Derivative Class | Target Enzyme | IC₅₀ (µg/mL) | Reference Drug | Reference Drug IC₅₀ (µg/mL) |

| Coumarin Hydrazone (3i) | α-Amylase | 48.80 | Acarbose | 81.70 |

| Coumarin Hydrazone (3f) | α-Amylase | 49.70 | Acarbose | 81.70 |

| Coumarin Derivative (Compound 4) | α-Amylase | 90 | - | - |

| Coumarin Derivative (Compound 4) | α-Glucosidase | 86 | - | - |

| Coumarin Derivative (Compound 3) | α-Glucosidase | 18.7 | - | - |

This table shows the 50% inhibitory concentration (IC₅₀) of various coumarin derivatives against α-amylase and α-glucosidase. nih.govadelphi.eduresearchgate.net

Interactions with Cytochrome P450 Enzymes in Metabolic Studies

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing proteins that play a central role in the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds. nih.govnih.gov The interaction of coumarin and its derivatives with CYP enzymes is significant as it can influence their bioavailability, efficacy, and potential for drug-drug interactions. nih.govresearchgate.net Coumarins can act as both substrates for and inhibitors of various CYP isoforms. nih.gov

The metabolism of the parent coumarin molecule is well-characterized and isoform-dependent. In humans, CYP2A6 is the primary enzyme responsible for the 7-hydroxylation of coumarin, a major detoxification pathway. nih.gov Other isoforms, including CYP1A1, CYP1A2, and CYP3A4, are involved in metabolizing coumarin through different pathways, such as 3,4-epoxidation, which can lead to the formation of different metabolites. nih.gov For example, CYP3A4-mediated metabolism can result in the formation of 3-hydroxycoumarin. nih.gov

Given the nitro and piperidino substitutions on "Coumarin, 3-nitro-4-piperidino-", it is plausible that its metabolic profile would involve several CYP enzymes. CYP3A4, known for its broad substrate specificity and presence in the liver and intestine, is a likely candidate for its metabolism. mdpi.comnih.govresearchgate.net Furthermore, coumarin derivatives can also inhibit CYP enzymes. This inhibition can be competitive or time-dependent and has implications for co-administered drugs that are metabolized by the same enzymes, potentially leading to altered plasma concentrations and effects. nih.govresearchgate.net Understanding these interactions is crucial for the preclinical assessment of any new coumarin-based therapeutic agent.

| CYP Isoform | Role in Coumarin Metabolism | Metabolic Reaction |

| CYP2A6 | Primary metabolizing enzyme | 7-hydroxylation |

| CYP3A4 | Contributes to metabolism | 3,4-epoxidation, leading to 3-hydroxycoumarin |

| CYP1A1 / 1A2 | Contributes to metabolism | 3,4-epoxidation, formation of 3-hydroxycoumarin (minor) |

| CYP2E1 | Contributes to metabolism | 3,4-epoxidation, 7-dealkylation |

This table summarizes the role of major human Cytochrome P450 isoforms in the metabolism of the core coumarin structure. nih.gov

Comparative Academic Studies with Other Coumarin Derivatives

Analysis of Structural Analogues with Varied Substitution Patterns at Key Positions

The biological activity of coumarin (B35378) derivatives is highly dependent on the nature and position of substituents on the benzopyrone framework. nih.gov The core structure of Coumarin, 3-nitro-4-piperidino-, features key substituents at the C-3 and C-4 positions of the α-pyrone ring, which are known hotspots for synthetic modification to modulate pharmacological properties. nih.gov

Influence of the C-3 Position Substituent: The C-3 position is critical for various biological activities. researchgate.net The presence of an electron-withdrawing nitro (-NO₂) group, as in the subject compound, has been shown to confer significant antifungal and antibacterial properties in other coumarin analogues. nih.govmdpi.com For instance, studies on 3-arylcoumarins demonstrated that a nitro group on the coumarin moiety is essential for activity against Staphylococcus aureus. nih.gov Derivatives lacking this feature were found to be inactive. nih.govresearchgate.net Specifically, 6-nitro-3-arylcoumarins exhibited notable antibacterial activity, indicating that the nitro substitution on the benzopyrone ring system is a key determinant of efficacy. nih.gov The electron-withdrawing nature of the nitro group appears to contribute positively to the fungicidal activity of coumarin derivatives. mdpi.com

Influence of the C-4 Position Substituent: The C-4 position is another key site for modification. The subject compound features a piperidino group, a cyclic secondary amine. The introduction of an amino group at the C-4 position generally enhances the chemical reactivity of the coumarin scaffold. rsc.org While research on 4-piperidino derivatives is specific, broader studies on 4-aminocoumarins show they serve as versatile precursors for a range of bioactive molecules with applications including antibacterial, anticancer, and enzyme inhibitory activities. nih.govrsc.org The combination of a coumarin scaffold with a piperazine (B1678402) moiety (a related cyclic diamine) has been shown to produce compounds with potent antimicrobial, BACE-1 inhibitory, and antiproliferative activities. nih.gov The inclusion of such amine-containing rings can lead to unexpected improvements in bioactivity. nih.gov For example, coumarin-chalcone hybrids bearing a piperidine (B6355638) ring have been synthesized and evaluated as acetylcholinesterase and butyrylcholinesterase inhibitors. nih.gov

| Position | Substituent Type | Observed Effect on Biological Activity | Example Compound Class | Reference |

| C-3 | Electron-withdrawing group (-NO₂) | Essential for antibacterial (S. aureus) and antifungal activity. | 3-Arylcoumarins, Nitro-coumarins | nih.govmdpi.com |

| C-4 | Amino group (-NH₂) / Piperidino | Enhances chemical reactivity; serves as a scaffold for various bioactive compounds. | 4-Aminocoumarins | nih.govrsc.org |

| C-4 | Piperazine moiety | Can drastically improve biological properties including antimicrobial and antiproliferative activity. | Coumarin-piperazine derivatives | nih.gov |

| C-6 | Electron-withdrawing group (-NO₂) | Confers significant antibacterial activity against S. aureus. | 6-nitro-3-arylcoumarins | nih.govresearchgate.net |

| 3-Aryl Ring | Varied (e.g., -CH₃, -OCH₃, -NO₂) | Modulates the primary activity conferred by other substituents; methyl group can be more effective than nitro. | 6-nitro-3-arylcoumarins | nih.gov |

Comparison of Biological Interaction Mechanisms Across Different Coumarin Classes

The diverse biological activities exhibited by coumarin derivatives stem from their ability to interact with a wide array of biological targets through various mechanisms. The specific substitution pattern on the coumarin scaffold dictates which target is engaged and the nature of the interaction.

Enzyme Inhibition: A primary mechanism for many coumarin derivatives is enzyme inhibition.

DNA Gyrase and Topoisomerase IV Inhibition: The aminocoumarin class of antibiotics, which are characterized by a 3-amino-4,7-dihydroxycoumarin moiety, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV. rsc.org Compounds like novobiocin interact with the B subunit of gyrase, inhibiting the ATP-dependent supercoiling of DNA. rsc.org This provides a well-established precedent for how coumarins featuring a C-3 amino group can function as potent enzyme inhibitors.

Cholinesterase Inhibition: In the context of neurodegenerative diseases, coumarin derivatives have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Coumarin-chalcone hybrids containing a piperidine ring have shown inhibitory activity against these enzymes, suggesting a role for the coumarin structure in binding within the enzyme's active site. nih.gov

Other Enzymes: Various synthetic coumarins have been developed to target other enzymes, including monoamine oxidases and cyclo-oxygenases, demonstrating the scaffold's versatility. nih.gov

Antimicrobial Mechanisms: For antibacterial and antifungal coumarins, the mechanism is often tied to their specific chemical features.

Broad-Spectrum Antifungal Activity: A series of 4-amino coumarin derivatives were designed as succinate dehydrogenase inhibitors (SDHIs). nih.gov Preliminary molecular docking experiments indicated that the core 4-amino coumarin structure could fit within the ubiquinone (UQ)-site pocket of the enzyme complex. nih.gov

Antibacterial Activity: The antibacterial action of 6-nitro-3-arylcoumarins against S. aureus is strongly linked to the presence of the nitro group on the coumarin nucleus. nih.gov While the precise mechanism is not fully elucidated in these studies, it is clear that this substitution is a critical feature for the biological interaction that leads to bacterial growth inhibition.

Anticancer Mechanisms: Coumarin derivatives have demonstrated anticancer activity through multiple pathways.

Enzyme Inhibition in Cancer: Certain coumarin-3-carboxamides have shown potent anticancer activity against HepG2 and HeLa cancer cell lines, with molecular docking studies suggesting they bind to the active site of the CK2 enzyme. nih.gov

Inhibition of ErbB-2 and ERK1 MAP Kinase: Benzyl-substituted coumarin carboxamides have been shown to arrest breast cancer cell growth by inhibiting key signaling kinases like ErbB-2 and ERK1. nih.gov

The interaction mechanism is thus a direct consequence of the derivative's specific structure. While aminocoumarins like novobiocin have a clear target in DNA gyrase, other derivatives like the 3-nitro compounds may exert their effects through different, yet-to-be-fully-defined interactions, and 4-amino derivatives can be tailored to inhibit specific metabolic enzymes. nih.govrsc.org

| Coumarin Class | Biological Target | Proposed Mechanism of Interaction | Reference |

| Aminocoumarins (e.g., Novobiocin) | DNA Gyrase (B subunit), Topoisomerase IV | Inhibition of ATP-dependent DNA supercoiling. | rsc.org |

| 4-Amino Coumarin Derivatives | Succinate Dehydrogenase (SDHI) | Binding to the ubiquinone (UQ)-site pocket. | nih.gov |

| Coumarin-Chalcone Hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Enzyme inhibition through active site binding. | nih.gov |

| Coumarin-3-Carboxamides | Casein Kinase 2 (CK2), ErbB-2, ERK1 MAP Kinase | Inhibition of kinase activity crucial for cancer cell proliferation. | nih.gov |

| 6-Nitro-3-Arylcoumarins | Unspecified bacterial target | Inhibition of bacterial growth (S. aureus), dependent on the nitro group. | nih.gov |

Future Directions in Academic Research on Coumarin, 3 Nitro 4 Piperidino

Rational Design and Synthesis of Novel Coumarin (B35378) Scaffolds with Tuned Properties

A significant future direction lies in the rational design of novel scaffolds based on the 3-nitro-4-piperidino-coumarin template to achieve fine-tuned biological properties. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated that the nature and position of substituents on the coumarin ring are critical for activity.

For instance, research on amino/nitro-substituted 3-arylcoumarins has revealed key insights into their antibacterial properties. nih.govmdpi.com A preliminary SAR study showed that a nitro substituent at the 6-position of the coumarin moiety appears to be essential for activity against S. aureus, while the introduction of an amino group can decrease this activity. mdpi.com Furthermore, compounds with nitro groups at both the coumarin core and a 3-aryl substituent showed varied activity based on the substitution position, indicating a complex interplay of electronic and steric effects. mdpi.com

Future research on Coumarin, 3-nitro-4-piperidino- would involve synthesizing a library of derivatives to systematically probe the influence of each functional group. This could include:

Modifying the substitution pattern on the benzo ring of the coumarin nucleus.